tert-Tetradecanethiol
Overview
Description
tert-Tetradecanethiol: is an organic compound with the molecular formula C14H30S. It is a type of thiol, which is characterized by the presence of a sulfur-hydrogen (SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-Tetradecanethiol (TDT) is primarily used as a self-assembled monolayer (SAM) to functionalize a variety of nanoparticles . It acts as a hydrophobic ligand and is highly oriented . Its primary targets are the surfaces of these nanoparticles, where it forms a hole-injection barrier .
Mode of Action
TDT interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surfaces . This interaction results in a highly oriented and hydrophobic layer that acts as a hole-injection barrier on the nanoparticle surface . This barrier can influence the electronic properties of the nanoparticles, affecting their interaction with other substances.
Biochemical Pathways
It’s known that tdt is used on gold nanoparticle-based electrodes for bi-enzyme glucose biosensors . The surface modification is done by soaking the electrodes in a TDT solution . This suggests that TDT may play a role in the biochemical pathways related to glucose detection and measurement.
Result of Action
The molecular and cellular effects of TDT’s action primarily involve the modification of nanoparticle surfaces. By forming a self-assembled monolayer on these surfaces, TDT alters the nanoparticles’ electronic properties and their interaction with other substances . This can enhance the performance of devices like biosensors, where TDT-functionalized nanoparticles can improve sensitivity and specificity .
Action Environment
The action, efficacy, and stability of TDT are influenced by various environmental factors. For instance, the process of forming a self-assembled monolayer on nanoparticle surfaces can be affected by factors like temperature, pH, and the presence of other chemicals . Furthermore, the stability of the TDT layer and its effectiveness as a hole-injection barrier can be influenced by the specific type of nanoparticle it’s bound to.
Biochemical Analysis
Biochemical Properties
tert-Tetradecanethiol plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on gold nanoparticles . These SAMs are highly oriented and act as hole-injection barriers on the nanoparticle surface. The compound interacts with various enzymes and proteins, facilitating the functionalization of nanoparticles for use in biosensors and other biochemical applications . The nature of these interactions is primarily hydrophobic, allowing this compound to form stable monolayers on hydrophobic surfaces.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form SAMs on nanoparticle surfaces enables it to modulate cell function by altering the surface properties of the nanoparticles . This can lead to changes in cell adhesion, proliferation, and differentiation, depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to gold nanoparticles through thiol-gold interactions, forming a stable SAM . This SAM can inhibit or activate enzymes by altering the local environment around the enzyme’s active site. Additionally, this compound can influence gene expression by modulating the surface properties of nanoparticles used in gene delivery systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the functionalization of nanoparticles without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, including inflammation and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism . These interactions can lead to changes in the overall metabolic profile of cells and tissues exposed to this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich compartments, influencing its localization and activity . Transporters and binding proteins play a crucial role in regulating the distribution of this compound, ensuring its proper localization within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily accumulating in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity and function of this compound are closely linked to its subcellular localization, affecting its interactions with biomolecules and its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Tetradecanethiol can be synthesized through several methods. One common method involves the reaction of tetradecane with hydrogen sulfide in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the reaction. Another method involves the reaction of tetradecyl chloride with sodium hydrosulfide in an aqueous solution, followed by purification to obtain the desired thiol.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving the aforementioned methods. The production process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Tetradecanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the SH group with other functional groups. For example, this compound can react with alkyl halides to form thioethers.
Major Products Formed:
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Thioethers
Scientific Research Applications
tert-Tetradecanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of thiol-containing compounds with proteins and enzymes.
Industry: this compound is used in the production of self-assembled monolayers on gold surfaces, which are important in the development of biosensors and other nanotechnology applications.
Comparison with Similar Compounds
- 1-Hexadecanethiol
- 1-Dodecanethiol
- 1-Octadecanethiol
Comparison: tert-Tetradecanethiol is unique due to its specific chain length and branching, which influence its physical and chemical properties. Compared to other thiols like 1-Hexadecanethiol and 1-Dodecanethiol, this compound has a different reactivity profile and forms more stable self-assembled monolayers on metal surfaces. This makes it particularly useful in applications requiring robust and durable surface modifications.
Properties
IUPAC Name |
2-methyltridecane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30S/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h15H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDDHLWHSDZGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951599 | |
Record name | 2-Methyltridecane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28983-37-1 | |
Record name | tert-Tetradecanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028983371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Tetradecanethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyltridecane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-tetradecanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tert-Tetradecanethiol contribute to the fabrication of the dichroic nanocomposites described in the research?
A1: this compound acts as a capping agent for gold nanoparticles. The research states that alkanethiols, including this compound, "improve dispersibility of the gold particles" []. This improved dispersibility is crucial for the manufacturing process, which involves diffusing the gold nanoparticles into a swollen poly(dimethylsiloxane) (PDMS) elastomer film. Without proper dispersion, the gold nanoparticles would aggregate, preventing the formation of the desired linear assemblies within the PDMS matrix upon stretching. These linear assemblies are responsible for the dichroic properties of the final nanocomposite material.
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